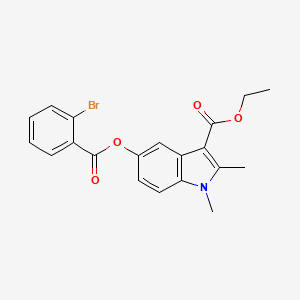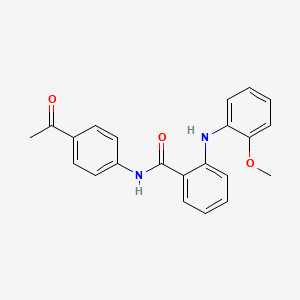![molecular formula C23H22N4O2S B3668448 (2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3668448.png)
(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Übersicht
Beschreibung
The compound “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylidene group: This step involves the condensation of the core structure with a benzylidene derivative.
Addition of the diethylamino group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine derivatives: Other compounds in this class with different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Eigenschaften
IUPAC Name |
(2E)-6-benzyl-2-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-26(4-2)18-12-10-17(11-13-18)15-20-22(29)27-23(30-20)24-21(28)19(25-27)14-16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSNORYLHUEFRI-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3668366.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3668374.png)
![2-chloro-N-[1-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3668385.png)
![ethyl 2-(butyrylamino)-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3668394.png)
![ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3668402.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B3668417.png)
![2-[(4-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B3668424.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B3668429.png)
![4-ethoxy-N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B3668432.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(4-methylbenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3668451.png)
![3-chloro-4-ethoxy-N-[(2-fluoro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B3668455.png)

![N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3668474.png)
